molecular formula C17H14Cl2N2O4S B2354046 2-(2,3-dichlorobenzenesulfonamido)-3-(1H-indol-3-yl)propanoic acid CAS No. 1008024-83-6

2-(2,3-dichlorobenzenesulfonamido)-3-(1H-indol-3-yl)propanoic acid

Cat. No. B2354046
CAS RN: 1008024-83-6
M. Wt: 413.27
InChI Key: FVBHPTWWMGHESB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,3-dichlorobenzenesulfonamido)-3-(1H-indol-3-yl)propanoic acid, also known as DIDS, is a well-known inhibitor of chloride channels and anion transporters. This compound has been widely used in scientific research to study the mechanisms of action of chloride channels and their physiological and pathological roles.

Mechanism of Action

2-(2,3-dichlorobenzenesulfonamido)-3-(1H-indol-3-yl)propanoic acid inhibits chloride channels and anion transporters by binding to a specific site on the channel or transporter protein. The binding of this compound causes a conformational change in the protein, which prevents the movement of chloride ions or anions across the membrane. This compound has been shown to bind to a conserved lysine residue in the transmembrane domain of chloride channels and anion transporters, which is essential for their function.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, depending on the type of chloride channel or anion transporter it inhibits. Inhibition of CFTR by this compound has been shown to reduce the secretion of chloride ions in the respiratory and digestive systems, leading to the accumulation of mucus and the development of cystic fibrosis. Inhibition of VRACs by this compound has been shown to reduce the volume regulation of cells, leading to cell swelling and apoptosis. Inhibition of CaCCs by this compound has been shown to reduce the secretion of chloride ions in the salivary gland, leading to dry mouth.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(2,3-dichlorobenzenesulfonamido)-3-(1H-indol-3-yl)propanoic acid in lab experiments is its specificity for chloride channels and anion transporters. This compound has been shown to have little or no effect on other types of ion channels or transporters, such as sodium channels or potassium channels. Another advantage of using this compound is its reversible inhibition of chloride channels and anion transporters, which allows for the study of their physiological and pathological roles. One limitation of using this compound is its potential toxicity to cells and tissues, especially at high concentrations or prolonged exposure.

Future Directions

There are several future directions for the study of 2-(2,3-dichlorobenzenesulfonamido)-3-(1H-indol-3-yl)propanoic acid and its applications in scientific research. One direction is the development of more potent and selective inhibitors of chloride channels and anion transporters, which could lead to the discovery of new therapeutic targets for diseases such as cystic fibrosis and cancer. Another direction is the study of the physiological and pathological roles of chloride channels and anion transporters in different tissues and organs, using this compound and other inhibitors. Finally, the development of new methods for the delivery of this compound and other inhibitors to specific tissues and cells could enhance their efficacy and reduce their toxicity.

Synthesis Methods

The synthesis of 2-(2,3-dichlorobenzenesulfonamido)-3-(1H-indol-3-yl)propanoic acid involves the reaction between 2,3-dichlorobenzenesulfonyl chloride and indole-3-acetic acid in the presence of a base such as triethylamine. The reaction yields this compound as a white solid with a melting point of 202-204°C.

Scientific Research Applications

2-(2,3-dichlorobenzenesulfonamido)-3-(1H-indol-3-yl)propanoic acid has been widely used in scientific research to study the mechanisms of action of chloride channels and anion transporters. It has been shown to inhibit various types of chloride channels, including cystic fibrosis transmembrane conductance regulator (CFTR), calcium-activated chloride channels (CaCCs), and volume-regulated anion channels (VRACs). This compound has also been used to study the physiological and pathological roles of chloride channels in various tissues and organs, including the respiratory, digestive, and nervous systems.

properties

IUPAC Name

2-[(2,3-dichlorophenyl)sulfonylamino]-3-(1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N2O4S/c18-12-5-3-7-15(16(12)19)26(24,25)21-14(17(22)23)8-10-9-20-13-6-2-1-4-11(10)13/h1-7,9,14,20-21H,8H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVBHPTWWMGHESB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NS(=O)(=O)C3=C(C(=CC=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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